4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is a chemical compound that falls under the category of cyclic carboxylates. It is characterized by its piperidine moiety linked to a cyclobutanecarboxylate structure, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is studied for its pharmacological properties and potential therapeutic uses.
The compound can be sourced from various chemical databases, including PubChem, which provides comprehensive data on its molecular structure, properties, and biological activities. The specific Chemical Abstracts Service (CAS) number for 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is 1220027-40-6, which allows for easy identification in chemical literature and databases .
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is classified as an organic compound with the following characteristics:
The synthesis of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride typically involves the reaction of piperidine derivatives with cyclobutanecarboxylic acid or its derivatives. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pressure to ensure optimal yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride can be represented by its chemical formula . The structure consists of a piperidine ring connected to a cyclobutane ring that bears a carboxylate group.
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride can participate in various chemical reactions, including:
These reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and spectroscopic methods to analyze reaction progress and product formation.
The mechanism of action for 4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride is primarily related to its interaction with biological targets, particularly in pharmacology:
Studies indicate that compounds with similar structures exhibit activity at various receptors, suggesting potential applications in treating neurological disorders or as analgesics.
Relevant data on these properties can be found in chemical databases like PubChem, which provide extensive details on solubility, melting points, and other physical characteristics .
4-Piperidinylmethyl cyclobutanecarboxylate hydrochloride has several potential applications in scientific research:
Retrosynthetic deconstruction of 4-piperidinylmethyl cyclobutanecarboxylate hydrochloride reveals two primary synthons: a piperidine-containing fragment and a cyclobutane carboxylate moiety. The C–N bond between the piperidine nitrogen and the methylene linker is cleaved to yield 4-(aminomethyl)piperidine and cyclobutanecarbonyl chloride as convergent precursors. Alternatively, disconnection at the ester linkage gives cyclobutanecarboxylic acid and 4-(halomethyl)piperidine intermediates. This approach leverages the robust acylation chemistry of acid chlorides with secondary amines, ensuring high atom economy and minimal side reactions. The hydrochloride salt is introduced in the final step via protonation with HCl in aprotic solvents, capitalizing on the basicity of the piperidine nitrogen (pKa ~11) [1] [8].
Strategic considerations include:
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Key Challenges | Mitigation Strategies | ||
---|---|---|---|---|---|
C–N bond (amine-linker) | Cyclobutanecarbonyl chloride + 4-(aminomethyl)piperidine | Cyclobutane decarboxylation | Low-temperature acylation (0°C) | ||
Ester bond | Cyclobutanecarboxylic acid + 4-(chloromethyl)piperidine | O-alkylation vs. N-alkylation | Use of phase-transfer catalysts | ||
Salt formation | Free base + HCl | Polymorphism during crystallization | Antisolvent crystallization (MTBE/acetone) |
Piperidine-4-carboxylate derivatives serve as pivotal building blocks. Methyl piperidine-4-carboxylate (CAS 1126-09-6) is commercially accessible and undergoes LiAlH₄ reduction to 4-(hydroxymethyl)piperidine, followed by halogenation (SOCl₂ or PBr₃) to yield 4-(chloromethyl)piperidine hydrochloride. Alternatively, reductive amination of ethyl nipecotate with formaldehyde affords 4-(aminomethyl)piperidine [4] [9]. Critical purity benchmarks include:
Cyclobutane carboxylic acid precursors are synthesized via [2+2] photocycloaddition of allyl acetate or Cu-catalyzed borylative cyclization of aliphatic alkynes. The latter method enables stereoselective installation of boromethylene units convertible to carboxylic acids via oxidative cleavage. Patent WO2020257139A1 details cyclobutane-1-carboxylic acid synthesis with >90% regioselectivity using Cu/IMes catalysts [3]. Purification via distillation (bp 110–115°C at 15 mmHg) or recrystallization (hexane/ethyl acetate) achieves ≥99.5% purity, essential for high-yielding acyl chloride formation (SOCl₂, reflux).
Table 2: Key Intermediates and Their Synthetic Routes
Intermediate | Synthetic Route | Yield (%) | CAS Number | Purity Control | ||
---|---|---|---|---|---|---|
Methyl piperidine-4-carboxylate | Esterification of nipecotic acid with MeOH/H₂SO₄ | 85 | 1126-09-6 | GC-MS (residual MeOH <0.1%) | ||
4-(Chloromethyl)piperidine HCl | SOCl₂ reaction with 4-hydroxymethylpiperidine | 78 | 102477-54-5 | ¹H NMR (absence of OH signal at δ 3.4) | ||
Cyclobutanecarboxylic acid | [2+2] Photocycloaddition of acrylate/ethylene | 65 | 3721-95-7 | MP (15–17°C); FT-IR (C=O at 1705 cm⁻¹) | ||
Cyclobutanecarbonyl chloride | SOCl₂ reflux of cyclobutanecarboxylic acid | 95 | 4023-34-1 | Titration (active Cl >99%) |
Cyclobutane synthesis relies on substrate-controlled cyclization and transition-metal catalysis. Copper-catalyzed borylative cyclization of aliphatic alkynes (e.g., 1,6-diynes) generates boromethylenecyclobutanes (BMCBs), which undergo oxidative cleavage to carboxylic acids. Optimized conditions (CuCl/IMes ligand, B₂pin₂, THF, 50°C) achieve 83% yield with >20:1 regioselectivity. This method overcomes traditional limitations in stereocontrol for [2+2] cycloadditions of allenes and alkenes .
Key advancements:
Mechanistic studies reveal β-borylcupration as the regioselectivity-determining step, positioning Cu and electrophiles at geminal carbons to favor four-membered ring closure over larger cycles.
Hydrochloride salt formation is critical for enhancing water solubility and crystallinity. The free base (4-piperidinylmethyl cyclobutanecarboxylate) is dissolved in anhydrous dichloromethane or methanol, treated with 1.05 equiv HCl (as etheric or isopropanolic solution), and crystallized via antisolvent addition. Protocol optimization addresses:
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent Combination | Solubility (g/L) | Crystal Form | Particle Size (µm) | Yield (%) | ||
---|---|---|---|---|---|---|
Methanol + MTBE | 125 | Form I | 50–100 | 90 | ||
Ethanol + Heptane | 89 | Ethanolate | 10–50 | 75 | ||
Acetonitrile + Toluene | 210 | Amorphous | <10 | 65 | ||
IPA + Diethyl ether | 97 | Form II | 100–200 | 82 |
Salt formation metrics:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: